molecular formula C19H22ClN3O B10965678 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-phenylacetamide

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-phenylacetamide

Cat. No.: B10965678
M. Wt: 343.8 g/mol
InChI Key: ZTJRBFZFLZDYIP-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-phenylacetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-phenylacetamide typically involves the reaction of 5-chloro-2-methylphenylpiperazine with phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C19H22ClN3O/c1-15-7-8-16(20)13-18(15)23-11-9-22(10-12-23)14-19(24)21-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)

InChI Key

ZTJRBFZFLZDYIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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